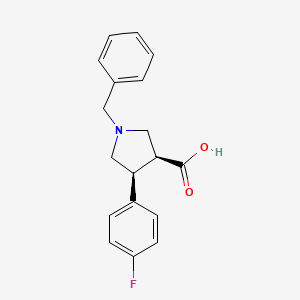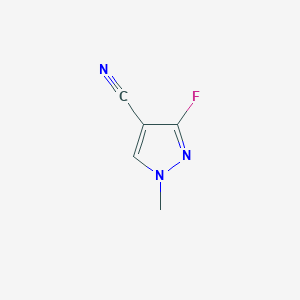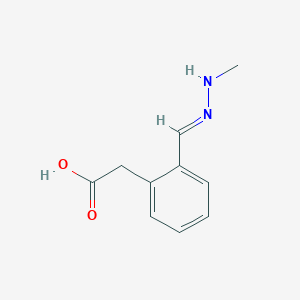
(3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a benzyl group and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions are used to introduce the benzyl group onto the pyrrolidine ring.
Introduction of the Fluorophenyl Group: This step involves the use of fluorinated aromatic compounds in substitution reactions to attach the fluorophenyl group to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic fluorine can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid: Lacks the fluorine substitution.
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: Contains a chlorine atom instead of fluorine.
1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and potential alterations in biological activity. Fluorine’s electronegativity can also influence the compound’s reactivity and interactions with molecular targets, making it distinct from its non-fluorinated analogs.
Eigenschaften
Molekularformel |
C18H18FNO2 |
|---|---|
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
(3S,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H18FNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17-/m1/s1 |
InChI-Schlüssel |
PBJFFDZRBFEUPB-IAGOWNOFSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)
![2-(Chloromethyl)-7-methoxybenzo[d]thiazole](/img/structure/B12971710.png)


![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B12971741.png)

![(6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-((E)-((R)-1'-(tert-butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-ylidene)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12971753.png)

![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12971769.png)


